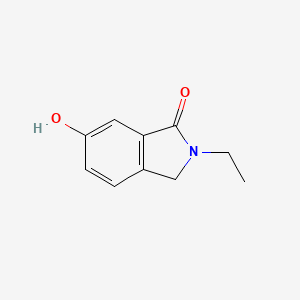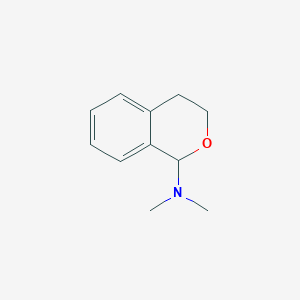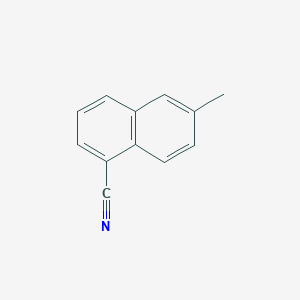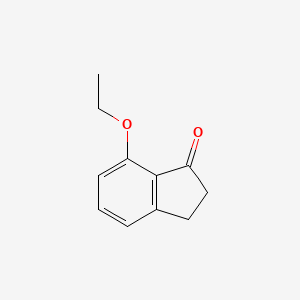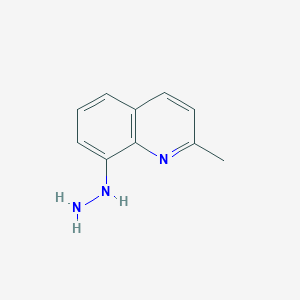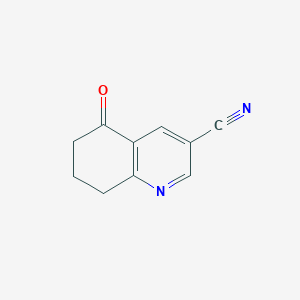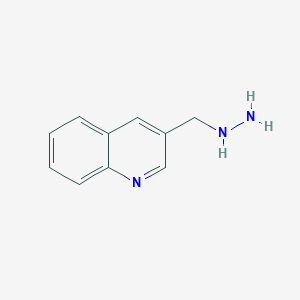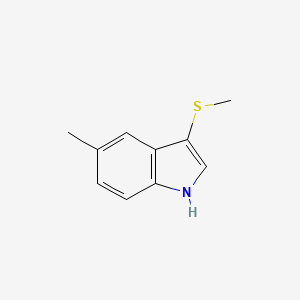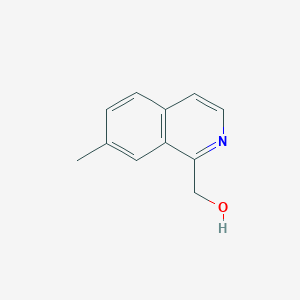
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a pent-2-en-4-ynoic acid backbone. This compound is of interest in organic synthesis due to its unique structural features, which include both an alkyne and an alkene functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid typically involves the conjugate addition of alkynyl-lithium reagents to diethyl ethoxymethylenemalonate, followed by simultaneous saponification and 1,2-elimination of ethanol from the intermediate adducts in the presence of ethanolic potassium hydroxide . This method provides a useful synthesis of substituted propargylidenemalonic acids, which can then be cyclized to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different products depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Applications De Recherche Scientifique
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne and alkene groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-2-en-4-ynoic acid: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylacetylene: Contains only the alkyne group without the alkene functionality.
5-(Trimethylsilyl)pent-2-ynoic acid: Similar structure but lacks the alkene group.
Uniqueness
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is unique due to the presence of both alkyne and alkene groups along with the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity.
Propriétés
Formule moléculaire |
C8H12O2Si |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
(E)-5-trimethylsilylpent-2-en-4-ynoic acid |
InChI |
InChI=1S/C8H12O2Si/c1-11(2,3)7-5-4-6-8(9)10/h4,6H,1-3H3,(H,9,10)/b6-4+ |
Clé InChI |
MSTDZFPFKKYXQB-GQCTYLIASA-N |
SMILES isomérique |
C[Si](C)(C)C#C/C=C/C(=O)O |
SMILES canonique |
C[Si](C)(C)C#CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


